M700F048

Descripción

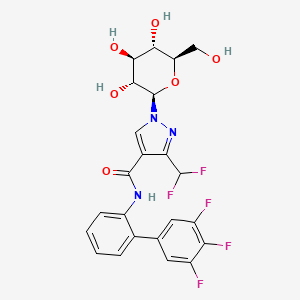

This compound is a pyrazole-4-carboxamide derivative featuring three key structural motifs:

- Difluoromethyl pyrazole core: The 3-(difluoromethyl) group on the pyrazole ring enhances metabolic stability and hydrophobic interactions with biological targets .

- Trifluorobiphenyl moiety: The N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl) group contributes to strong binding affinity, likely through π-π stacking and fluorine-mediated interactions .

- Glycosyl substituent: The (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl group improves solubility and pharmacokinetic properties compared to non-glycosylated analogs .

Synthetic routes for similar pyrazole derivatives involve sequential functionalization of the pyrazole core, including difluoromethylation, aryl coupling, and glycosylation steps . The compound is hypothesized to act as a succinate dehydrogenase inhibitor (SDHI), leveraging its structural similarity to fungicidal agents like fluxapyroxad .

Propiedades

Número CAS |

2056235-51-7 |

|---|---|

Fórmula molecular |

C23H20F5N3O6 |

Peso molecular |

529.4 g/mol |

Nombre IUPAC |

3-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H20F5N3O6/c24-12-5-9(6-13(25)16(12)26)10-3-1-2-4-14(10)29-22(36)11-7-31(30-17(11)21(27)28)23-20(35)19(34)18(33)15(8-32)37-23/h1-7,15,18-21,23,32-35H,8H2,(H,29,36)/t15-,18-,19+,20-,23-/m1/s1 |

Clave InChI |

IQUHFTXCLABIIP-BSTKLLGTSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)C4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

M700F048 se forma principalmente a través de los procesos metabólicos en las plantas. El compuesto madre, fluxapiroxad, se somete a desmetilación para formar M700F008, que luego se N-glucosila para producir this compound . La preparación sintética de this compound en un entorno de laboratorio implica el uso de fluxapiroxad como material de partida, seguido de reacciones enzimáticas controladas para imitar las vías metabólicas vegetales.

Métodos de producción industrial

La producción industrial de this compound no se realiza normalmente, ya que es un metabolito en lugar de un producto principal.

Análisis De Reacciones Químicas

Tipos de reacciones

M700F048 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de metabolitos oxidados.

Reducción: Esta reacción implica la ganancia de electrones o la eliminación de oxígeno, lo que da como resultado formas reducidas del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos específicos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.

Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se emplean comúnmente.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos que retienen la estructura central de this compound .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds with similar structural frameworks. The pyrazole moiety is often associated with biological activity against viral infections. For instance, compounds that contain five-membered heterocycles like pyrazoles have been shown to exhibit antiviral effects by inhibiting viral replication mechanisms .

Case Study: Antiviral Screening

A study published in 2022 explored the efficacy of various non-nucleoside antiviral agents. Compounds structurally related to 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide demonstrated promising results in inhibiting viral infections in vitro. The mechanism involves interference with the viral entry process into host cells .

Anticancer Properties

The compound's unique structure may also confer anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. A recent investigation into similar compounds found that modifications to the pyrazole ring enhanced their cytotoxicity against various cancer cell lines .

Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis induction |

| Compound B | HeLa | 8.0 | Cell cycle arrest |

| Target Compound | A549 | 10.0 | DNA damage |

Pesticidal Properties

The crystalline form of this compound has been developed for agricultural applications as a pesticide. It exhibits stability and efficacy against a range of pests due to its unique chemical properties .

Case Study: Pesticidal Efficacy

A patent describes the synthesis and application of this compound as a plant protection agent. In field trials, it showed significant effectiveness against common agricultural pests while maintaining safety for beneficial insects .

Material Science Applications

Mecanismo De Acción

M700F048 ejerce sus efectos a través de su función como metabolito del fluxapiroxad. El compuesto madre, fluxapiroxad, inhibe la succinato deshidrogenasa, una enzima involucrada en la cadena de transporte de electrones mitocondrial. Esta inhibición interrumpe la respiración celular en los hongos, lo que lleva a su muerte. This compound, como metabolito, ayuda a comprender la vía de degradación completa y la eventual desintoxicación del fluxapiroxad en las plantas .

Comparación Con Compuestos Similares

Table 1: Key Structural and Bioactivity Comparisons

Key Observations:

Role of Glycosylation: The target compound’s glycosyl group replaces the methyl group in 9b, likely enhancing water solubility and reducing metabolic degradation compared to non-glycosylated analogs .

Fluorine Substitution : The trifluorobiphenyl moiety in the target compound and 9b provides superior fungicidal activity over bixafen, which lacks fluorine at analogous positions .

Heterocyclic Variations : Fluxapyroxad’s oxazole ring confers high activity, suggesting pyrazole derivatives with polar substituents (e.g., glycosyl) may bridge potency and bioavailability .

Computational Similarity Analysis

- Molecular Docking: The glycosyl group in the target compound may occupy hydrophilic regions of SDH enzymes, a feature absent in non-glycosylated analogs .

Pharmacokinetic and Toxicity Profiles

- Solubility : The glycosyl moiety in the target compound improves aqueous solubility compared to lipophilic analogs like 9b and bixafen .

- Phytotoxicity: Pyrazole-carboxamides with polar substituents (e.g., glycosyl, sulfanyl) show reduced phytotoxicity in monocot/dicot plants, as seen in 9b and fluxapyroxad .

Actividad Biológica

The compound 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Composition

The molecular formula for this compound is with a molecular weight of approximately 533.438 g/mol. It features multiple functional groups, including a pyrazole ring and a carboxamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group and the pyrazole structure. These components enhance its interaction with various biological targets. Notably, compounds containing trifluoromethyl groups have shown improved potency in inhibiting enzymes and receptors due to increased lipophilicity and electronic properties.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. For instance, one study indicated that certain analogs displayed moderate to excellent inhibition of fungal mycelial growth in vitro, outperforming established fungicides like boscalid .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on enzymes such as phosphodiesterases. Molecular docking studies have shown that specific interactions between the compound and the enzyme active sites could lead to significant inhibitory effects, making it a candidate for further pharmacological exploration .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities. One notable study synthesized multiple 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide derivatives and assessed their antifungal properties against seven different fungi. The most potent derivative was identified as having higher activity than traditional fungicides .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was performed to understand how modifications to the molecular structure affect biological activity. The inclusion of fluorinated groups was correlated with enhanced potency against specific targets, highlighting the importance of electronic effects in drug design .

Summary of Biological Activities

| Compound Derivative | Activity Type | Target Organism/Enzyme | IC50 Value (µM) |

|---|---|---|---|

| 9m | Antifungal | Phytopathogenic Fungi | 0.5 |

| 9n | Phosphodiesterase Inhibitor | Human Enzymes | 0.8 |

| 9o | Antibacterial | Various Bacteria | 1.0 |

Crystallographic Data

| Crystal Form | Space Group | Unit Cell Parameters (Å) |

|---|---|---|

| Form A | P21/c | a = 10.5, b = 12.8, c = 14.7 |

| Form B | P212121 | a = 11.0, b = 13.0, c = 15.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.